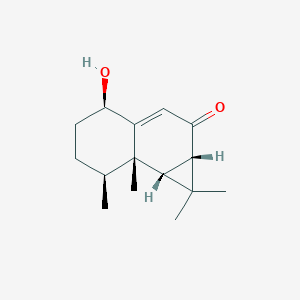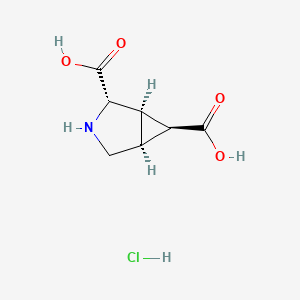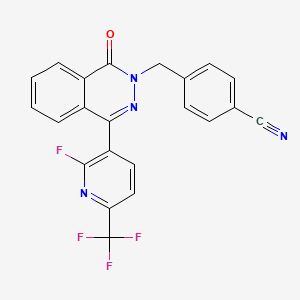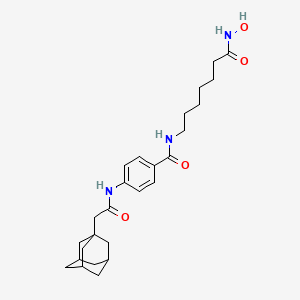
HDAC1 Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histone Deacetylase 1 Degrader-1 is a compound designed to target and degrade Histone Deacetylase 1, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins This process is crucial for the regulation of chromatin structure and gene expression
准备方法
The synthesis of Histone Deacetylase 1 Degrader-1 typically involves the use of the degradation tag system, which allows for the rapid and specific degradation of Histone Deacetylase 1. This system involves the use of a small molecule that binds to Histone Deacetylase 1 and tags it for degradation by the proteasome. The synthetic route includes the preparation of the small molecule degrader, which is then conjugated to a ligand that specifically binds to Histone Deacetylase 1. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .
化学反应分析
Histone Deacetylase 1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Histone Deacetylase 1 Degrader-1 may result in the formation of a carboxylic acid, while reduction may result in the formation of an alcohol .
科学研究应用
Histone Deacetylase 1 Degrader-1 has several scientific research applications, including:
Chemistry: It is used to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: It is used to investigate the function of histone deacetylases in various biological processes, such as cell differentiation and proliferation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with dysregulated gene expression.
Industry: It is used in the development of new drugs and therapeutic strategies targeting histone deacetylases.
作用机制
Histone Deacetylase 1 Degrader-1 exerts its effects by binding to Histone Deacetylase 1 and tagging it for degradation by the proteasome. This process involves the recruitment of an E3 ubiquitin ligase, which attaches ubiquitin molecules to Histone Deacetylase 1, marking it for degradation. The degradation of Histone Deacetylase 1 leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression .
相似化合物的比较
Histone Deacetylase 1 Degrader-1 is unique in its ability to selectively degrade Histone Deacetylase 1, whereas other compounds, such as histone deacetylase inhibitors, only inhibit the activity of the enzyme. Similar compounds include:
Histone Deacetylase Inhibitors: These compounds inhibit the activity of histone deacetylases but do not degrade the enzyme. Examples include trichostatin A and vorinostat.
Other PROteolysis-TArgeting Chimeras: These compounds target other proteins for degradation. .
Histone Deacetylase 1 Degrader-1 stands out due to its specificity and efficiency in degrading Histone Deacetylase 1, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C26H37N3O4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
4-[[2-(1-adamantyl)acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C26H37N3O4/c30-23(29-33)5-3-1-2-4-10-27-25(32)21-6-8-22(9-7-21)28-24(31)17-26-14-18-11-19(15-26)13-20(12-18)16-26/h6-9,18-20,33H,1-5,10-17H2,(H,27,32)(H,28,31)(H,29,30) |
InChI 键 |
ZNPYRXUPOTYKKV-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


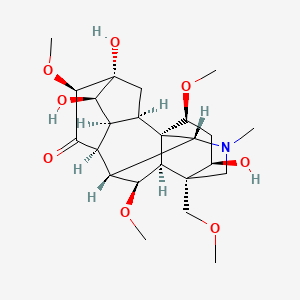
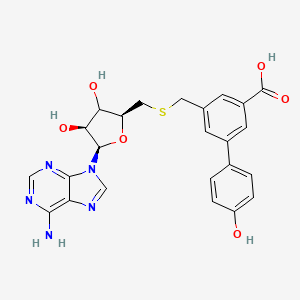
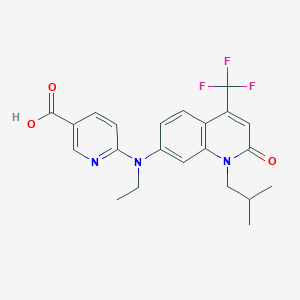
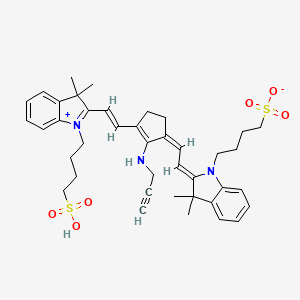


![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)

